5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid chemical properties
5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: The Significance of a Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle is the core of several commercial drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine, highlighting its therapeutic versatility.[3][4] The scaffold's unique electronic and steric properties allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[1][4]
This guide focuses on a specific, functionally rich derivative: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid . The introduction of two key functional groups—a fluorine atom at the 5-position and a carboxylic acid at the 2-position—imparts distinct characteristics that are highly relevant for drug development professionals.
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The carboxylic acid moiety is a critical functional group found in approximately 450 drugs.[5] It often serves as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. However, its presence can also introduce challenges related to metabolic stability and cell membrane permeability.[5][6]
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The fluorine atom acts as a powerful modulator of physicochemical properties. Its high electronegativity can alter the acidity (pKa) of nearby groups, influence molecular conformation, and block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.
Understanding the interplay of these features is paramount for researchers aiming to leverage this scaffold for novel therapeutic agents. This document provides a detailed exploration of the chemical properties, synthesis, and strategic applications of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Core Physicochemical Properties
The rational design of drug candidates begins with a thorough understanding of their fundamental physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source / Method | Significance in Drug Discovery |
| Molecular Formula | C₈H₅FN₂O₂ | - | Defines the elemental composition. |
| Molecular Weight | 180.14 g/mol | Calculated | Influences diffusion and transport properties. Generally, lower MW (<500) is preferred. |
| pKa | Predicted ~2.5-3.5 | Predicted | The acidity of the carboxylic acid is crucial for its ionization state at physiological pH (7.4), affecting solubility and receptor binding. The electron-withdrawing fluorine atom is expected to increase acidity compared to the non-fluorinated parent compound. |
| logP | Predicted ~1.0-1.5 | Predicted | A measure of lipophilicity, which dictates membrane permeability and solubility. The value represents a balance between the lipophilic heterocyclic core and the hydrophilic carboxylic acid. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Calculated | Key for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Imidazole N, Carbonyl O) | Calculated | Provides multiple points for hydrogen bonding, contributing to binding affinity. |
Structural Representation
The core structure consists of a fused imidazole and pyridine ring, with substituents at key positions for modulating activity and properties.
Caption: Chemical structure of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Synthesis and Reactivity: A Platform for Chemical Exploration
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, providing a robust foundation for producing derivatives like the title compound.
General Synthetic Strategy
The most common and reliable method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[8][9] For 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, the logical precursors are 6-fluoro-2-aminopyridine and bromopyruvic acid .
The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic system. More contemporary methods, such as multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé (GBB) reaction, offer pathways to more complex derivatives in a single step.[10][11]
Caption: General synthetic workflow for the target compound.
Reactivity and Medicinal Chemistry Applications
The true power of this molecule lies in its potential for further functionalization.
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The Carboxylic Acid Handle: The -COOH group is an ideal anchor for creating chemical libraries via amidation . Coupling the carboxylic acid with a diverse panel of amines generates a series of carboxamide derivatives.[12] This strategy is fundamental in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The conversion of a carboxylic acid to an amide can improve cell permeability and reduce the potential for metabolic liabilities associated with the acid functionality.[9]
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Ring Functionalization: The imidazo[1,2-a]pyridine ring itself can undergo site-selective C-H functionalization, although the existing substituents will direct this reactivity.[13] This allows for the introduction of additional diversity elements to further probe the chemical space around the core scaffold.
Sources
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- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
![Chemical structure of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](https://i.imgur.com/example.png)
